molecular formula C11H12O5 B2506087 Methyl (2-formyl-4-methoxyphenoxy)acetate CAS No. 24612-99-5

Methyl (2-formyl-4-methoxyphenoxy)acetate

Cat. No. B2506087
CAS RN: 24612-99-5
M. Wt: 224.212
InChI Key: YAPVMBVWMGHXRR-UHFFFAOYSA-N
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Description

“Methyl (2-formyl-4-methoxyphenoxy)acetate” is a compound with significant scientific applications. It has a molecular weight of 224.21 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (4-formyl-2-methoxyphenoxy)acetate . The InChI code for this compound is 1S/C11H12O5/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-6H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl (2-formyl-4-methoxyphenoxy)acetate” is a solid at room temperature .

Scientific Research Applications

Antimicrobial Agents

Methyl (2-formyl-4-methoxyphenoxy)acetate and its derivatives have been explored for antimicrobial properties. For instance, Yar, Siddiqui, and Ali (2006) synthesized phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This indicates the potential use of these compounds in developing treatments against bacterial infections (Yar, Siddiqui, & Ali, 2006). Another study by Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives that showed significant activity against Mycobacterium tuberculosis, suggesting a promising avenue for antimycobacterial agents (Ali & Shaharyar, 2007).

Polymerization Agents

In polymer chemistry, methyl (2-formyl-4-methoxyphenoxy)acetate derivatives have applications as polymerization agents. Stenzel et al. (2003) synthesized several xanthates, including methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate, for the living free radical polymerization of vinyl acetate. This work demonstrates its utility in controlling polymerization processes, highlighting its significance in material science (Stenzel et al., 2003).

Synthesis of Novel Compounds

Research on methyl (2-formyl-4-methoxyphenoxy)acetate has also led to the synthesis of novel compounds. For instance, a study by Mao et al. (2015) involved the synthesis and characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, showcasing its potential in creating new chemical entities (Mao et al., 2015).

Biological Monitoring

The derivatives of methyl (2-formyl-4-methoxyphenoxy)acetate are used in biological monitoring. Dills, Zhu, and Kalman (2001) developed a urinary assay for methoxyphenols, derivatives of methyl (2-formyl-4-methoxyphenoxy)acetate, for biological monitoring of wood smoke exposure (Dills, Zhu, & Kalman, 2001).

Anticancer Activity

In the field of oncology, studies have been conducted to evaluate the anticancer activity of methyl (2-formyl-4-methoxyphenoxy)acetate derivatives. Sukria et al. (2020) researched the stability and anticancer activity of a Schiff base compound synthesized from vanillin and p-anisidin, related to methyl (2-formyl-4-methoxyphenoxy)acetate, against T47D breast cancer cells (Sukria et al., 2020).

Safety And Hazards

The safety data sheet for “Methyl (2-formyl-4-methoxyphenoxy)acetate” can be found at the provided link . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

methyl 2-(2-formyl-4-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-3-4-10(8(5-9)6-12)16-7-11(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVMBVWMGHXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-formyl-4-methoxyphenoxy)acetate

Synthesis routes and methods

Procedure details

In the same manner as in Reference Example 1, 5-methoxysalicylaldehyde was reacted with methyl bromoacetate to yield methyl 2-formyl-4-methoxyphenoxyacetate (yield 86%), which was then recrystallized from acetone-hexane to yield colorless prisms having a melting point of 74° to 75° C.
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Citations

For This Compound
1
Citations
SH Ahn, SS Jang, YK Kim, KJ Lee - Bulletin of the Korean …, 2012 - koreascience.kr
A new synthetic method for dimethyl 2, 3-dihydrobenzo [b] oxepine-2, 4-dicarboxylates and methyl 2-(2-carbomethoxybenzo [b] furan-3-yl) propanoates by an intramolecular conjugate …
Number of citations: 5 koreascience.kr

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